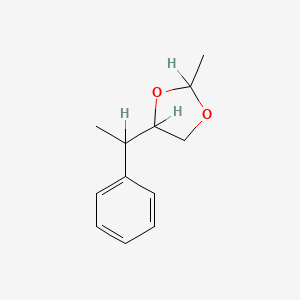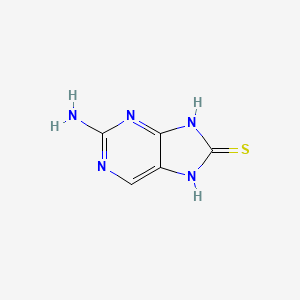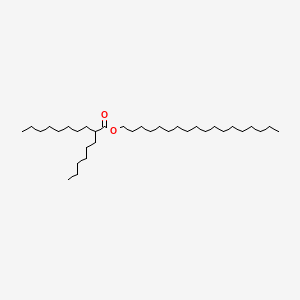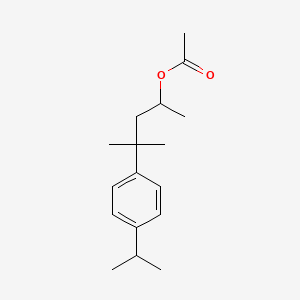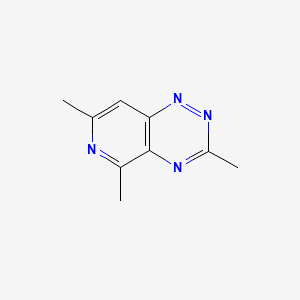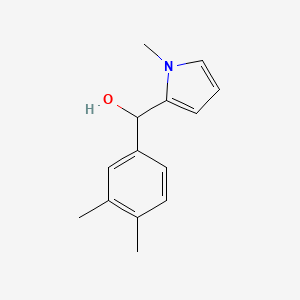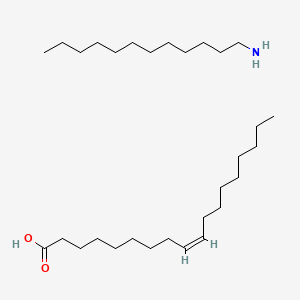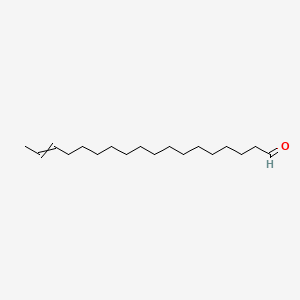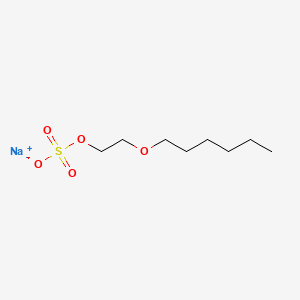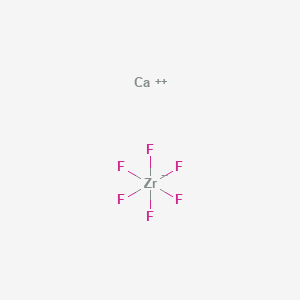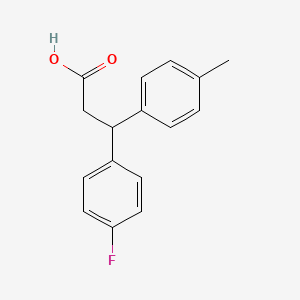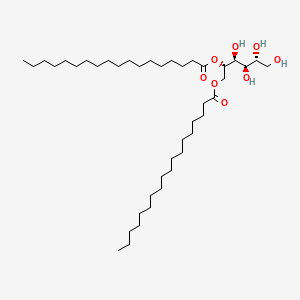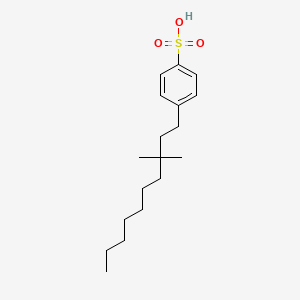
p-(3,3-Dimethyldecyl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(3,3-Dimethyldecyl)benzenesulfonic acid: is an organic compound with the molecular formula C18H30O3S . It is a member of the benzenesulfonic acid family, characterized by a benzene ring substituted with a sulfonic acid group and a 3,3-dimethyldecyl chain. This compound is known for its surfactant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(3,3-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. The process begins with the alkylation of benzene using 3,3-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylbenzene is then sulfonated using concentrated sulfuric acid or oleum to introduce the sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where benzene and 3,3-dimethyldecyl chloride are mixed with a catalyst. The reaction mixture is then treated with sulfuric acid under controlled temperature and pressure conditions to ensure complete sulfonation. The product is purified through distillation and crystallization processes to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: p-(3,3-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates and sulfinates.
Substitution: Sulfonamides and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-(3,3-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed as a catalyst in organic synthesis .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of detergents and cleaning agents .
Industry: this compound is widely used in the production of detergents, emulsifiers, and dispersants. It is also employed in the formulation of lubricants and anti-corrosion agents .
Wirkmechanismus
The mechanism of action of p-(3,3-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property enables it to solubilize and disperse various substances, making it effective in cleaning and emulsification processes .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the hydrophobic alkyl chain.
p-Toluenesulfonic acid: Contains a methyl group instead of the 3,3-dimethyldecyl chain, used as a catalyst and in organic synthesis.
p-Dodecylbenzenesulfonic acid: Similar structure with a longer alkyl chain, used in detergents and surfactants.
Uniqueness: p-(3,3-Dimethyldecyl)benzenesulfonic acid is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
24271-18-9 |
|---|---|
Molekularformel |
C18H30O3S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
4-(3,3-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-4-5-6-7-8-14-18(2,3)15-13-16-9-11-17(12-10-16)22(19,20)21/h9-12H,4-8,13-15H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
MTRVEHNLNAYRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C)CCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


